molecular formula C22H23ClN4O2S B14962030 N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide

N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide

Cat. No.: B14962030
M. Wt: 443.0 g/mol
InChI Key: WLWHFTKGULZEMX-UHFFFAOYSA-N
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Description

N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and antitumor activities.

Mechanism of Action

The mechanism of action of N1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development .

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443.0 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C22H23ClN4O2S/c1-29-20-5-3-2-4-19(20)27-12-10-26(11-13-27)14-21(28)25-22-24-18(15-30-22)16-6-8-17(23)9-7-16/h2-9,15H,10-14H2,1H3,(H,24,25,28)

InChI Key

WLWHFTKGULZEMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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